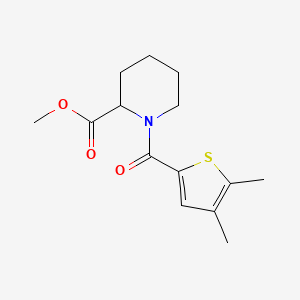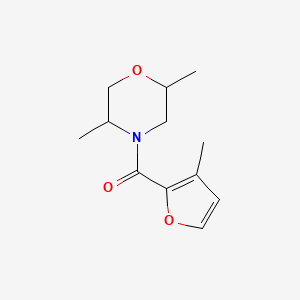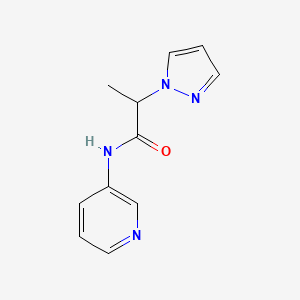
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), a crucial enzyme that plays a vital role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide inhibits 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide by binding to the catalytic subunit of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, leading to the activation of downstream signaling pathways. The exact mechanism of action of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide is still under investigation, but it is believed to involve the disruption of the interaction between the catalytic subunit and the regulatory subunit of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide.
Biochemical and Physiological Effects
Inhibition of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide by 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to enhance the differentiation of stem cells into neuronal cells, making it a potential tool for regenerative medicine. Additionally, 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide in lab experiments is its potency as a 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide inhibitor. This compound has been shown to be highly effective at inhibiting 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide at low concentrations, making it a valuable tool for studying the role of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide in various cellular processes. However, the main limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide can lead to cell death, making it important to use this compound at appropriate concentrations in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide. One potential direction is the development of this compound as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for various types of cancer. Another potential direction is the use of this compound in regenerative medicine. Studies have shown that 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide can enhance the differentiation of stem cells into neuronal cells, making it a potential tool for the treatment of neurological disorders. Additionally, further studies are needed to investigate the potential anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide involves the reaction of 3-bromopyridine with 2-pyrazol-1-yl-acetic acid to form the intermediate compound, 3-(2-pyrazol-1-yl-acetamido)pyridine. This intermediate is then reacted with 2-bromoacetophenone to form the final product, 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide, which makes it an attractive tool for studying the role of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide in various cellular processes. 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide is involved in the regulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and Wnt signaling pathways. Inhibition of 2-pyrazol-1-yl-N-pyridin-3-ylpropanamide can lead to the activation of these pathways, which can have downstream effects on cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9(15-7-3-6-13-15)11(16)14-10-4-2-5-12-8-10/h2-9H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBBQDFDSWAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-pyridin-3-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
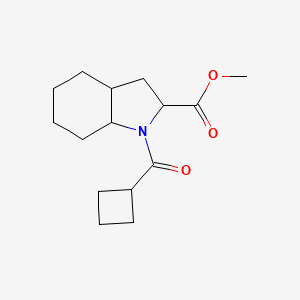
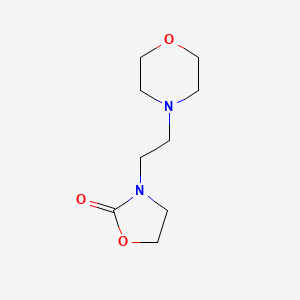
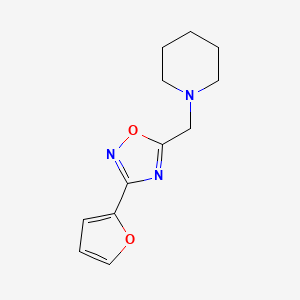
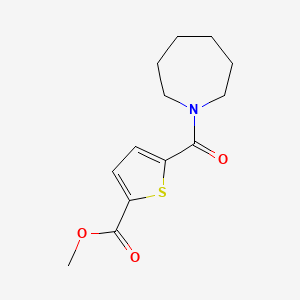
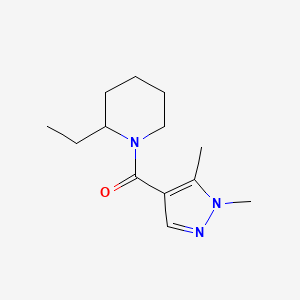
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
